Dihydronootkatone Dihydronootkatone Dihydronootkatone is a sesquiterpenoid.
Brand Name: Vulcanchem
CAS No.: 20489-53-6
VCID: VC17133941
InChI: InChI=1S/C15H24O/c1-10(2)12-5-6-13-8-14(16)7-11(3)15(13,4)9-12/h11-13H,1,5-9H2,2-4H3/t11-,12-,13+,15+/m1/s1
SMILES:
Molecular Formula: C15H24O
Molecular Weight: 220.35 g/mol

Dihydronootkatone

CAS No.: 20489-53-6

Cat. No.: VC17133941

Molecular Formula: C15H24O

Molecular Weight: 220.35 g/mol

* For research use only. Not for human or veterinary use.

Dihydronootkatone - 20489-53-6

Specification

CAS No. 20489-53-6
Molecular Formula C15H24O
Molecular Weight 220.35 g/mol
IUPAC Name (4R,4aS,6R,8aS)-4,4a-dimethyl-6-prop-1-en-2-yl-1,3,4,5,6,7,8,8a-octahydronaphthalen-2-one
Standard InChI InChI=1S/C15H24O/c1-10(2)12-5-6-13-8-14(16)7-11(3)15(13,4)9-12/h11-13H,1,5-9H2,2-4H3/t11-,12-,13+,15+/m1/s1
Standard InChI Key NMALGKNZYKRHCE-CXTNEJHOSA-N
Isomeric SMILES C[C@@H]1CC(=O)C[C@H]2[C@]1(C[C@@H](CC2)C(=C)C)C
Canonical SMILES CC1CC(=O)CC2C1(CC(CC2)C(=C)C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Dihydronootkatone possesses the systematic name (4R,4aS,6R,8aS)-4,4a-dimethyl-6-prop-1-en-2-yl-1,3,4,5,6,7,8,8a-octahydronaphthalen-2-one, reflecting its bicyclic sesquiterpene framework . The molecule contains four chiral centers at positions 4, 4a, 6, and 8a, which dictate its three-dimensional conformation and biological interactions. The SMILES notation (C[C@@H]1CC(=O)C[C@H]2[C@]1(CC@@HC(=C)C)C) precisely encodes its stereochemistry .

Spectral Signatures

The compound’s InChIKey (NMALGKNZYKRHCE-CXTNEJHOSA-N) facilitates database searches and computational modeling . Gas chromatography-mass spectrometry (GC-MS) analyses reveal retention indices of 1,766 on non-polar columns (DB-1) and 2,384 on polar columns (DB-Wax), critical for analytical identification . Predicted collision cross-sections range from 154.5 Ų ([M+H]+) to 165.2 Ų ([M+Na]+), enabling ion mobility spectrometry applications .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₁₅H₂₄O
Molecular Weight220.34 g/mol
CAS Registry Number20489-53-6
Topological Polar Surface17.1 Ų
Hydrogen Bond Acceptors1

Physicochemical Properties

Thermal and Physical Parameters

Dihydronootkatone exists as a colorless to pale yellow liquid with a density of 0.98–0.99 g/cm³ at 20°C . Its boiling point at reduced pressure (0.07 mmHg) ranges between 100–104°C, while the flash point exceeds 212°F (100°C), indicating moderate flammability . The refractive index (1.502–1.510) and vapor pressure (0.00117 mmHg at 25°C) suggest high optical activity and low volatility .

Solubility and Partitioning

With a calculated logP (octanol-water) of 4.35, the compound demonstrates strong lipophilicity, correlating with its membrane permeability and bioaccumulation potential . It is insoluble in water but miscible with organic solvents like ethanol and dimethyl sulfoxide, a property critical for formulation development .

Table 2: Thermodynamic Properties

ParameterValueSource
logP (o/w)4.35
Vapor Pressure0.00117 mmHg @ 25°C
Refractive Index1.502–1.510 @ 20°C
Specific Gravity0.980–0.990 @ 20°C

Biological Activity and Toxicological Profile

Insecticidal Efficacy

In seminal work by Ibrahim et al., dihydronootkatone exhibited dose-dependent toxicity against Coptotermes formosanus (Formosan subterranean termite) . Topical application assays revealed LD₅₀ values of 19.1–31.9 μg/insect, surpassing the parent compound nootkatone’s efficacy (LD₅₀ = 22.9–41.3 μg/insect) . Sand barrier tests at 100 ppm concentration reduced termite survival to 22% compared to 73% in controls, demonstrating potent residual activity .

Behavioral Modulation

The compound disrupted termite tunneling behavior at 12.5 ppm, reducing excavation distances by 92% relative to untreated groups . Olfactometer assays confirmed significant repellency (p < 0.01) at sublethal concentrations, mediated through olfactory receptor antagonism .

Table 3: Comparative Termiticidal Activity

CompoundLD₅₀ (μg/insect)Repellency Threshold
Dihydronootkatone19.1–31.912.5 ppm
Nootkatone22.9–41.350 ppm
Tetrahydronootkatone16.4–23.412.5 ppm

Industrial Applications

Flavor and Fragrance Industry

Parchem specifications highlight dihydronootkatone’s grapefruit-like odor profile, making it valuable in citrus flavor formulations and high-end perfumery . Its stability under acidic conditions (pH 3–8) and low allergenicity compared to limonene derivatives enhance its commercial utility .

Agricultural Biocides

The compound’s dual action as a repellent and contact toxin positions it as a lead candidate for integrated pest management. Field trials demonstrate 85% reduction in termite colony activity at 0.1% emulsion concentrations without phytotoxic effects .

Analytical Characterization Methods

Chromatographic Profiling

NIST-standardized GC methods utilize DB-5 columns (30 m × 0.32 mm × 0.25 μm) with helium carrier gas at 7°C/min ramp rates for precise quantification . Retention time reproducibility (±0.02 min) enables detection limits of 0.1 ppm in complex matrices .

Spectroscopic Techniques

High-resolution mass spectrometry (HRMS) confirms the [M+H]+ ion at m/z 221.18999 (Δ < 2 ppm), while ¹³C NMR spectra show characteristic ketone carbonyl resonance at δ 209.8 ppm .

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